5-Fluoro-2-hydrazino-benzonitrile
CAS No.: 1260982-79-3
Cat. No.: VC11674469
Molecular Formula: C7H6FN3
Molecular Weight: 151.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260982-79-3 |
|---|---|
| Molecular Formula | C7H6FN3 |
| Molecular Weight | 151.14 g/mol |
| IUPAC Name | 5-fluoro-2-hydrazinylbenzonitrile |
| Standard InChI | InChI=1S/C7H6FN3/c8-6-1-2-7(11-10)5(3-6)4-9/h1-3,11H,10H2 |
| Standard InChI Key | HLXGZPFWRNVBHO-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)C#N)NN |
| Canonical SMILES | C1=CC(=C(C=C1F)C#N)NN |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The IUPAC name for this compound is 5-fluoro-2-hydrazinylbenzonitrile, reflecting its substitution pattern on the benzene ring. Key identifiers include:
The fluorine atom exerts a strong electron-withdrawing effect, polarizing the aromatic ring and influencing reactivity. The hydrazino group (-NH-NH₂) introduces nucleophilic character, while the nitrile (-C≡N) enhances electrophilicity at the benzonitrile moiety .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 151.14 g/mol | |
| cLogP | ~1.3 | |
| Hydrogen Bond Donors | 2 (hydrazino group) | |
| Hydrogen Bond Acceptors | 3 (nitrile, fluorine, hydrazino) |
Synthesis and Derivatization
Synthetic Routes
While detailed protocols for 5-fluoro-2-hydrazino-benzonitrile are scarce, analogous compounds suggest feasible pathways:
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Nucleophilic Aromatic Substitution: Fluorination of 2-hydrazino-benzonitrile using HF or DAST.
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Hydrazine Incorporation: Reaction of 5-fluoro-2-nitrobenzonitrile with hydrazine hydrate under reducing conditions .
A nine-step synthesis reported for related PRMT5 inhibitors involves starting from 5-bromoisobenzofuran-1(3H)-one, followed by functional group interconversions to introduce the hydrazino and nitrile groups .
Structural Modifications
Modifications at the 6-position of the benzene ring (e.g., cyclopropoxy or chloro substituents) enhance binding affinity in PRMT5 inhibitors. For example, 2-cyclopropoxy-5-fluoro-6-yl-benzonitrile (25) demonstrated a 3-fold increase in cellular potency compared to non-fluorinated analogs .
Applications in Drug Discovery
PRMT5 Inhibition
PRMT5 (Protein Arginine Methyltransferase 5) is a therapeutic target for cancers with MTAP deletions. 5-Fluoro-2-hydrazino-benzonitrile derivatives, such as compound 25, inhibit PRMT5 by occupying a hydrophobic pocket formed by Leu312, Pro311, and Val503 residues. Fluorine’s steric and electronic effects optimize binding, yielding IC₅₀ values of 43 nM in MTAP-del viability assays .
Structure-Activity Relationships (SAR)
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Fluorine Substitution: Enhances cellular potency (e.g., 24 vs. 16: IC₅₀ = 761 nM vs. 5,239 nM) .
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Hydrazino Group: Facilitates hydrogen bonding with backbone amides (e.g., Leu312 N-H) .
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Nitrile Group: Stabilizes interactions via dipole-dipole interactions with Ser310 .
Table 2: Comparative Potency of Derivatives
| Compound | Substituents | MTAP-del IC₅₀ (nM) |
|---|---|---|
| 16 | Non-fluorinated | 5,239 |
| 24 | 5-Fluoro | 761 |
| 25 | 2-cyclopropoxy-5-fluoro | 43 |
Related Compounds and Analogs
Structural Analogs
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5-Fluoro-2-nitrobenzonitrile: Replaces hydrazino with nitro; used in dye synthesis.
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4-Amino-2-fluorobenzonitrile: Exhibits altered reactivity due to the amino group .
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5-Fluoro-2-hydroxybenzonitrile: Hydroxy substitution enables medicinal chemistry applications .
Functional Comparisons
The hydrazino group in 5-fluoro-2-hydrazino-benzonitrile provides unique redox and coordination properties compared to analogs. For instance, hydrazine derivatives are pivotal in synthesizing heterocycles like triazoles and tetrazoles, which are absent in nitro- or hydroxy-substituted variants .
Recent Advancements and Future Directions
PRMT5 Inhibitor Optimization
Recent studies focus on hybridizing substituents to improve potency. Compound 27 (2-cyclopropoxy-4-chloro-5-fluoro-6-yl-benzonitrile) combines features of 22 and 25, achieving IC₅₀ = 41 nM . Future work may explore trifluoromethyl or sulfonamide groups to enhance pharmacokinetics.
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